2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H14N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h7H,1-6H2,(H,12,13,14) |
InChI Key |
QUKJOLLRGBMYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Functionalized Intermediates
A common method involves the synthesis of the tetrahydroquinazoline core followed by the introduction of cyclopropyl and hydroxyl groups. Key steps include:
-
Formation of the quinazoline-2,4-dione core via cyclization of urea derivatives.
-
Substitution at N3 with cyclopropyl-containing groups using nucleophilic displacement (e.g., Sn2 reactions).
-
Functionalization at C4 to introduce the hydroxyl group via oxidation or hydrolysis.
Example Reaction Pathway (adapted from analogous syntheses in patents):
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Trifluorobenzoic acid → amide → isocyanate → urea intermediate | Quinazoline-2,4-dione core |
| 2 | N3 Substitution | Boc-protected 2-bromoethylamine, base (e.g., K2CO3) | Cyclopropyl-substituted intermediate |
| 3 | Hydrolysis | Acidic conditions (HCl) | Removal of protecting groups |
| 4 | C4 Functionalization | Oxidation (e.g., KMnO4) or hydrolysis of nitrile | Introduction of hydroxyl group |
Alternative Routes: Post-Functionalization
For pre-formed tetrahydroquinazoline scaffolds, the cyclopropyl and hydroxyl groups are introduced via cross-coupling or nucleophilic aromatic substitution (SnAr) .
Cyclopropyl Group Introduction
Cyclopropyl groups are often added using cyclopropylamine derivatives or cyclopropyl bromides under basic conditions. For example:
| Method | Reagents | Conditions | Yield* |
|---|---|---|---|
| Sn2 Displacement | Cyclopropyl bromide, K2CO3 | DMF, 80°C | ~60% |
| Suzuki Coupling | Cyclopropylboronic acid, Pd(PPh3)4 | Na2CO3, DME/H2O, 100°C | ~50% |
Hydroxyl Group Installation
The hydroxyl group at C4 is typically introduced via:
-
Oxidation of a methoxy precursor : Using reagents like BBr3 or HI.
-
Hydrolysis of a nitrile : Catalytic hydrogenation (e.g., H2/Pd-C) or acidic hydrolysis (H2SO4/H2O).
Example :
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Nitrile Hydrolysis | H2SO4, H2O | Reflux, 6 h |
| 2 | Workup | NaHCO3 extraction | Pure hydroxyl product |
Key Patented Methods
Patents provide insight into scalable synthetic routes, particularly for derivatives of tetrahydroquinazoline.
Anticancer Agents (US20220062284A1)
Challenges and Optimization
Steric Hindrance
The cyclopropyl group’s bulk can hinder substitution reactions. Solutions include:
Hydroxyl Group Stability
The hydroxyl group is prone to oxidation. Protecting groups (e.g., tert-butyldimethylsilyl) are employed during synthesis, with deprotection achieved via TBAF or acidic conditions.
Comparison of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Cyclization First | High regioselectivity | Multi-step process |
| Post-Functionalization | Flexibility in substituent order | Lower yields for SnAr reactions |
| Hazard | Precaution |
|---|---|
| Flammable | Keep away from ignition sources (P210, P230) |
| Skin Irritation | Use protective gloves (P280) |
| Aquatic Toxicity | Avoid environmental release (P273) |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, dihydroquinazoline derivatives, and substituted quinazolines.
Scientific Research Applications
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth and proliferation.
Comparison with Similar Compounds
Implications for Research and Development
The comparison underscores the following considerations:
Substituent Effects : Cyclopropyl groups enhance lipophilicity but may complicate synthetic routes compared to methyl or ethyl groups.
Functional Group Trade-offs : While carboxylic acid derivatives improve water solubility, they introduce safety risks, necessitating careful hazard assessments .
Pharmacological Potential: Structural alignment with bioactive quinazolinones () supports further exploration of the target compound for analgesic or anti-inflammatory applications .
Biological Activity
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 165.20 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial : Demonstrated efficacy against several bacterial strains.
- Antimalarial : Targeting the PfATP4 protein in Plasmodium species.
- Anticancer : Potential to induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. A study evaluating its effects on various bacterial strains showed the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.
Antimalarial Activity
The compound has been optimized for antimalarial activity by targeting PfATP4, a crucial protein involved in the parasite's ATPase activity. The structure-activity relationship (SAR) studies revealed:
- EC₅₀ Values : The compound exhibited an EC₅₀ of 0.074 μM against the asexual stages of Plasmodium falciparum.
- Resistance Profile : It maintained efficacy against drug-resistant strains, highlighting its potential for treating malaria in challenging cases.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Key findings include:
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of pro-apoptotic proteins |
| MCF-7 | 20 | Inhibition of anti-apoptotic proteins |
| A549 | 25 | Cell cycle arrest at G2/M phase |
The compound's ability to modulate apoptotic pathways makes it a promising candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in metabolic pathways of pathogens.
- Modulation of Signaling Pathways : The compound affects signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A clinical trial involving patients with bacterial infections showed significant improvement with treatment using formulations containing the compound compared to standard antibiotics.
- Antimalarial Trials : In a preclinical model using mice infected with Plasmodium, the compound demonstrated a reduction in parasitemia levels and improved survival rates when administered at therapeutic doses.
- Cancer Cell Line Studies : Research involving multiple cancer cell lines indicated that the compound effectively reduced cell viability and induced apoptosis through caspase activation.
Q & A
Q. What are the established synthetic routes for 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol, and what are critical reaction parameters?
The synthesis typically involves cyclocondensation of cyclopropyl-substituted precursors with tetrahydroquinazolin-4-ol scaffolds. Key steps include:
- Cyclopropyl introduction : Reacting 2-aminotetrahydroquinazolin-4-ol with cyclopropyl carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
- Ring closure : Using acid catalysts (e.g., H₂SO₄) or microwave-assisted protocols to enhance yield and reduce side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR : ¹H NMR (DMSO-d₆) identifies cyclopropyl protons (δ 1.2–1.5 ppm) and hydroxyl resonance (δ 10.8 ppm). ¹³C NMR confirms the tetrahydroquinazoline backbone (C-4 carbonyl at δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS (m/z calculated for C₁₁H₁₃N₂O: 205.0978) validates molecular weight .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?
- Pharmacokinetic profiling : Measure bioavailability (oral/intravenous administration) and plasma half-life using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .
- Dosing optimization : Adjust formulations (e.g., PEGylation) to enhance tissue penetration .
Q. What computational strategies support structure-activity relationship (SAR) studies for this scaffold?
Q. What experimental controls mitigate variability in synthetic yields across labs?
- Standardized conditions : Strict control of temperature (±2°C), solvent purity (HPLC-grade), and inert atmosphere .
- Catalyst screening : Compare BF₃·Et₂O vs. ZnCl₂ for cyclopropyl coupling efficiency .
- Batch analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., stoichiometry, reaction time) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression in sensitive vs. resistant lines .
- Membrane permeability : Measure intracellular accumulation via fluorescent probes (e.g., Cy5-labeled analogs) .
- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .
Safety and Handling
Q. What safety protocols are essential during experimental handling?
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., cyclopropyl chlorides) .
- Waste disposal : Neutralize acidic byproducts before disposal as hazardous waste .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
